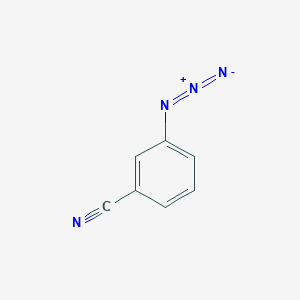

3-Azidobenzonitrile

Overview

Description

3-Azidobenzonitrile is a chemical compound that has been used in various chemical reactions . It has been involved in the reduction of azides to amines under aqueous alkaline conditions .

Chemical Reactions Analysis

3-Azidobenzonitrile has been involved in various chemical reactions. For instance, it has been used in the reduction of azides to amines under aqueous alkaline conditions . Another study reported the generation of 3-azidoarynes from o-iodoaryl triflate-type precursors .

Scientific Research Applications

Synthesis of Amines

3-Azidobenzonitrile: serves as a precursor in the synthesis of amines. Amines are fundamental to a wide range of chemical processes and are pivotal in the creation of pharmaceuticals, dyes, and polymers. A recent study demonstrated a method for the reduction of azides to amines using D-glucose and KOH as green reagents, which is simple, scalable, and applicable to various azides .

Creation of Heterocycles

The azido group in 3-Azidobenzonitrile is instrumental in the synthesis of various heterocycles. These heterocycles are crucial in the development of pharmaceuticals and agrochemicals. Organic azides have been used to synthesize five-membered rings with one heteroatom, such as pyrroles, and heterocycles with two heteroatoms, like pyrazole and isoxazole .

Green Chemistry Applications

In the realm of green chemistry, 3-Azidobenzonitrile is utilized for its ability to undergo reactions without the need for harsh conditions or toxic reagents. The aforementioned glucose-promoted reduction of azides to amines exemplifies a move towards more environmentally friendly chemical processes .

Chemoselective Reductions

3-Azidobenzonitrile: can be selectively reduced in the presence of other reducible functionalities. This chemoselectivity is essential when synthesizing complex molecules that contain multiple functional groups, as it allows for the targeted modification of specific parts of the molecule without affecting others .

Pharmaceutical Intermediates

As an intermediate in pharmaceutical synthesis, 3-Azidobenzonitrile is a building block for the construction of more complex molecules. Its transformation into amines is particularly valuable, as amines are a core component in a multitude of drugs .

Material Science

In material science, 3-Azidobenzonitrile can be used to create novel materials with unique properties. The ability to form different heterocycles makes it a versatile reagent for designing new polymers or coatings with specific characteristics .

Safety and Hazards

Mechanism of Action

Target of Action

3-Azidobenzonitrile is a versatile chemical compound that finds wide applications in the synthesis of heterocycles . Its primary targets are organic azides, which can be prepared with good regio-, stereo-, and enantioselectivity .

Mode of Action

The compound interacts with its targets through a reduction process. A quick and efficient method for the reduction of azides to amines in water using D-glucose and KOH as green reagents has been reported .

Biochemical Pathways

The reduction of azides to amines provides access to a variety of organic intermediates, particularly useful in the synthesis of pharmaceuticals, carbohydrates, and nucleosides . The reaction gets completed in a short time (5–20 minutes), and furnishes the amines in high yield (85–99%) .

Result of Action

The result of the action of 3-Azidobenzonitrile is the production of amines from azides. For example, the reduction of 4-azidobenzonitrile starting from 10 mmol of these substrates under the optimized reaction conditions yielded the corresponding amines in 95% yield .

Action Environment

The action of 3-Azidobenzonitrile is influenced by environmental factors. The reduction of azides to amines is carried out in aqueous alkaline conditions . The protocol is simple, inexpensive, scalable, and can be applied to different aromatic, heteroaromatic, and sulphonyl azides .

properties

IUPAC Name |

3-azidobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c8-5-6-2-1-3-7(4-6)10-11-9/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVJUVUZQLYKATC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=[N+]=[N-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azidobenzonitrile | |

CAS RN |

31656-78-7 | |

| Record name | 3-Azidobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-cyanophenyl)propanamide](/img/structure/B2877482.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2877484.png)

![N-(3,5-dimethylphenyl)-N-(3-fluoro-4-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2877487.png)

![2-[(5-Methylfuran-2-yl)methyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B2877494.png)

![[5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2877502.png)

![1-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2877504.png)

![N,N-dimethyl-2-{[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxy}cyclopentan-1-amine](/img/structure/B2877505.png)